(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide
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Description
(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C23H15N5O3S2 and its molecular weight is 473.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key regulator of insulin and leptin signaling pathways, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding sites . This interaction inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Result of Action
The compound’s action results in improved insulin sensitivity and weight loss in animal models of diabetes . This is due to the enhanced signaling through the insulin and leptin pathways caused by the inhibition of PTP1B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increases with an increase in solvent polarity . This could potentially influence the compound’s interaction with its target and its overall pharmacological activity.
Properties
IUPAC Name |
N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O3S2/c29-17-9-3-1-7-14(17)20(30)27-24-13-15-21(26-19-11-5-6-12-28(19)22(15)31)33-23-25-16-8-2-4-10-18(16)32-23/h1-13,29H,(H,27,30)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTVWLABBFZVHX-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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